molecular formula C22H23F3N4O2S2 B2380443 N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 389074-06-0

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2380443
CAS RN: 389074-06-0
M. Wt: 496.57
InChI Key: BERGPNPQQOXENZ-UHFFFAOYSA-N
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Description

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H23F3N4O2S2 and its molecular weight is 496.57. The purity is usually 95%.
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Scientific Research Applications

Noncovalent Interactions

Research into adamantane-1,3,4-thiadiazole hybrids, similar in structure to the specified compound, has provided insights into the nature of noncovalent interactions. These studies reveal how the orientation of certain groups influences intra- and intermolecular interactions, with a focus on hydrogen bonding and its role in stabilizing crystal structures. Such understanding is crucial for the development of materials with specific properties (El-Emam et al., 2020).

Synthetic Methods

The synthesis of adamantane-1-carboxamides and their derivatives showcases the versatility of these compounds in organic synthesis. Techniques such as phosphorus trichloride catalysis have been employed to yield various N-aryl(benzyl)adamantane-1-carboxamides. These methods highlight the adaptability of adamantane derivatives in creating compounds with potential therapeutic applications (Shishkin et al., 2020).

Biological Activities

Adamantane-containing compounds have been explored for their antimicrobial and anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant activities against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Additionally, some compounds have demonstrated anti-inflammatory effects in vivo, suggesting their potential for therapeutic use (Kadi et al., 2007).

properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O2S2/c23-22(24,25)15-3-1-2-4-16(15)26-17(30)11-32-20-29-28-19(33-20)27-18(31)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERGPNPQQOXENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=CC=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

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